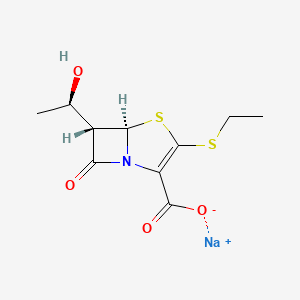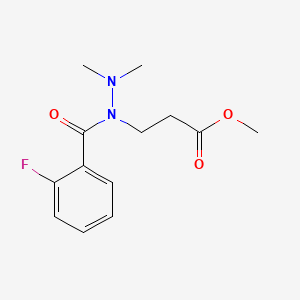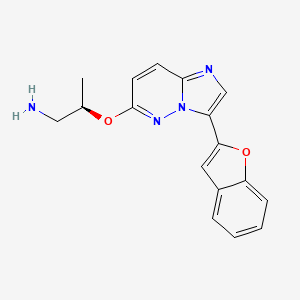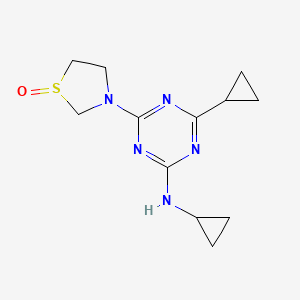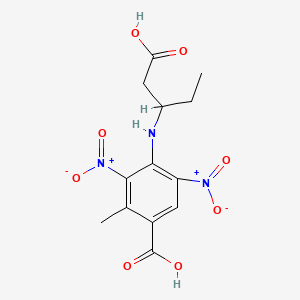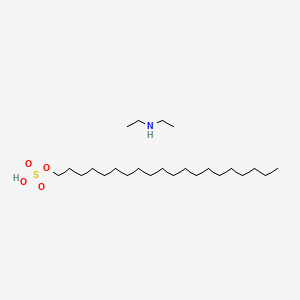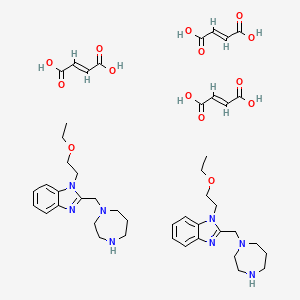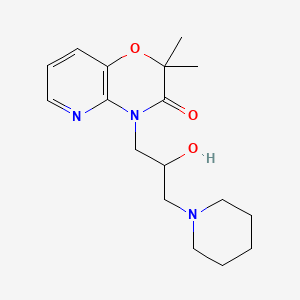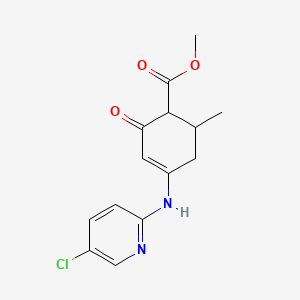
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazole groups.
Vorbereitungsmethoden
The synthesis of 4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulphone derivatives, while reduction reactions may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it may be used as a probe to study molecular interactions and pathways. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulphonyl and azo groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. The detailed molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique structural features and functional groups. Similar compounds may include other sulphonyl- and azo-containing molecules, but this compound’s specific combination of functional groups and molecular structure gives it distinct properties and applications.
Eigenschaften
CAS-Nummer |
84360-89-4 |
|---|---|
Molekularformel |
C48H60N6O8S2 |
Molekulargewicht |
913.2 g/mol |
IUPAC-Name |
4-[[4-[[4-[1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecylsulfonyl]phenyl]sulfamoyl]phenyl]diazenyl]-N-methyl-5-oxo-1-phenyl-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C48H60N6O8S2/c1-6-8-9-10-11-12-13-14-15-16-20-24-41(42-40(21-7-2)45(55)33(3)34(4)46(42)56)63(59,60)38-29-27-36(28-30-38)53-64(61,62)39-31-25-35(26-32-39)50-51-44-43(47(57)49-5)52-54(48(44)58)37-22-18-17-19-23-37/h17-19,22-23,25-32,41,44,53H,6-16,20-21,24H2,1-5H3,(H,49,57) |
InChI-Schlüssel |
RRTWOLVAILJHDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C1=C(C(=O)C(=C(C1=O)C)C)CCC)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



